molecular formula C23H22FN7O2 B2668969 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034437-33-5

4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2668969
CAS No.: 2034437-33-5
M. Wt: 447.474
InChI Key: COCGPZJVFNUSGE-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged heterocyclic structures, including dual triazole rings and a piperidine moiety, which are known to confer significant protein-binding potential and biological activity . The 1,2,4-triazol-5(4H)-one core is a pharmacophore of high interest, with documented scientific significance in the development of novel therapeutic agents . The molecular architecture, featuring a 2-fluorophenyl substitution and a 1,2,3-triazole-4-carbonyl linker, is engineered to explore structure-activity relationships (SAR) in the inhibition of specific enzymatic or receptor targets. The synthetic incorporation of fluorine is a common strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, thereby enhancing its utility as a research probe . This reagent is primarily valuable as a key intermediate or a reference standard in projects aimed at designing and profiling new enzyme inhibitors or receptor modulators. Its complex structure makes it particularly suitable for investigating protein-ligand interactions through biophysical assays and as a template for the synthesis of more extensive chemical libraries. Researchers can utilize this compound in high-throughput screening campaigns, molecular docking studies, and for lead optimization in various disease areas. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c24-18-10-4-5-11-20(18)30-21(26-27-23(30)33)13-16-7-6-12-29(15-16)22(32)19-14-25-31(28-19)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCGPZJVFNUSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NNC(=O)N4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034437-33-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including enzyme inhibition, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C23H22FN7O2C_{23}H_{22}FN_7O_2 with a molecular weight of 447.5 g/mol. The compound features a triazole ring and a piperidine moiety , which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that triazole derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

1. Enzyme Inhibition

Several studies have reported on the inhibitory effects of triazole derivatives on various enzymes:

CompoundEnzyme TargetIC50 (µM)Reference
Compound ACarbonic Anhydrase II0.12
Compound BAcetylcholinesterase (AChE)0.23
4-(2-fluorophenyl)-...TBDTBDTBD

The preliminary data suggests that the compound may inhibit carbonic anhydrase-II, similar to other triazole analogs, but specific IC50 values for this compound are yet to be established.

2. Antimicrobial Activity

Triazoles are known for their antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

3. Anticancer Activity

Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. The incorporation of the piperidine and phenyl groups in the structure may enhance cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole ring and substituents on the piperidine moiety significantly affect biological activity:

  • Substituent Variability : The presence of electron-withdrawing or electron-donating groups can modulate enzyme affinity.
  • Ring Structure : The configuration of the triazole ring influences binding interactions with target enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives against AChE and butyrylcholinesterase (BuChE). Compounds with similar frameworks demonstrated promising results in inhibiting these enzymes, suggesting that our compound could follow suit.

Example Case Study:

In a comparative study involving multiple triazole derivatives:

  • Compound X showed an IC50 of 0.15 µM against AChE.
  • Compound Y exhibited dual inhibition against both AChE and BuChE with an IC50 of 0.20 µM.

These findings suggest that our compound may possess similar or enhanced inhibitory effects due to its unique structural features.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of a piperidine intermediate followed by sequential functionalization. Key steps include:

  • N-Alkylation : Introduction of the 2-phenyl-2H-1,2,3-triazole-4-carbonyl group to the piperidine core.
  • Acylation : Coupling the modified piperidine with the triazole moiety under reflux conditions (e.g., ethanol, 100°C, 2 hours) using sodium acetate as a base .
  • Purification : Column chromatography (e.g., Celite) or recrystallization to achieve ≥95% purity .

Example Reaction Conditions:

StepSolventTemperatureCatalyst/BaseYieldReference
AcylationEthanol100°CSodium acetate~75-80%
PurificationChloroform/HexaneRTCelite column79%

Q. How is the crystal structure of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key protocols include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R factor < 0.05 and wR factor < 0.15 .
  • Validation : Check data-to-parameter ratios (>12:1) and mean C–C bond distance deviations (e.g., ±0.005 Å) .

Example Crystallographic Data:

ParameterValueReference
R factor0.050
Data-to-parameter ratio12.9
Mean C–C bond distance0.005 Å

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step?

Methodological Answer: Low yields often stem from side reactions or incomplete coupling. Strategies include:

  • Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalyst Screening : Test Cu(I) catalysts (e.g., CuSO₄·5H₂O) for click chemistry-based triazole formation .
  • Design of Experiments (DoE) : Use response surface methodology to model temperature, pH, and reagent stoichiometry interactions .

Case Study : A similar triazole derivative achieved 79% yield using CuSO₄/Na ascorbate in THF/H₂O (1:1) at 50°C for 16 hours .

Q. What computational approaches validate target interactions in biological assays?

Methodological Answer: Integrate molecular docking with density functional theory (DFT):

  • Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) or receptors .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electronic properties influencing bioactivity .
  • Experimental Cross-Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀) .

Example Workflow:

  • Dock the compound into the active site of CYP3A4 (PDB: 6G7) .
  • Validate with inhibition kinetics (e.g., Lineweaver-Burk plots).

Q. How to resolve discrepancies in reported biological activity data?

Methodological Answer: Contradictions may arise from assay conditions or compound purity. Address via:

  • Purity Analysis : Use HPLC-MS to confirm ≥95% purity; impurities (e.g., unreacted intermediates) may skew results .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Structural Analog Comparison : Benchmark against analogs like (3-(2H-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone to isolate substituent effects .

Case Study : A 10% impurity in a triazole derivative reduced antifungal activity by 40% .

Data Contradiction Analysis

Scenario : Conflicting IC₅₀ values in kinase inhibition assays.
Resolution Steps :

Verify compound stability under assay conditions (e.g., DMSO stock oxidation).

Re-test using a common reference inhibitor (e.g., staurosporine) for normalization.

Apply multivariate statistical analysis (e.g., PCA) to identify outlier protocols .

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